(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid” is a complex organic compound . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Based on its description, it is likely a solid at room temperature . Other properties such as solubility, melting point, and specific optical rotation would require experimental determination or more detailed information .Scientific Research Applications
Synthesis of β-Amino Acids
- The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, playing a crucial role in the solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation and is suitable for large-scale preparation (Šebesta & Seebach, 2003).
- It's also involved in the successful application of the Arndt-Eistert protocol, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).
Peptide Synthesis
- The compound is used for the synthesis of oligomers derived from amide-linked neuraminic acid analogues, enabling the efficient synthesis of various oligomer series (Gregar & Gervay-Hague, 2004).
- It plays a role in the synthesis of cyclodepsipeptides, which are cyclic peptides with a range of biological activities. The compound is used in the synthesis of noncommercial protected amino acids for assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).
Self-Assembly and Material Science
- The compound is integral in the study of self-assembled structures formed by Fmoc modified aliphatic amino acids. These structures have potential applications in material science and nanotechnology (Gour et al., 2021).
- It is also used in controlled morphological changes in self-assembled structures, which is significant for the design of novel self-assembled architectures in material science (Kshtriya et al., 2021).
Enzymatic Activation and Nanotechnology
- In nanotechnology, the compound is used for the dispersion of carbon nanotubes, acting as a surfactant that interacts with nanotubes to create homogeneous aqueous dispersions (Cousins et al., 2009).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZXIRZNQCCNN-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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